(Prop-2-yn-1-yl)hydrazine hydrochloride

Chemical Biology Activity-Based Protein Profiling Click Chemistry Probes

(Prop-2-yn-1-yl)hydrazine hydrochloride is a bifunctional small molecule combining a nucleophilic hydrazine moiety with a terminal alkyne (propargyl) group. Its dual reactivity enables applications spanning chemical biology probe development, heterocyclic scaffold construction, and medicinal chemistry.

Molecular Formula C3H7ClN2
Molecular Weight 106.55 g/mol
CAS No. 1187368-95-1
Cat. No. B1382965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Prop-2-yn-1-yl)hydrazine hydrochloride
CAS1187368-95-1
Molecular FormulaC3H7ClN2
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESC#CCNN.Cl
InChIInChI=1S/C3H6N2.ClH/c1-2-3-5-4;/h1,5H,3-4H2;1H
InChIKeyZLDVCUYRVQVFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl)hydrazine Hydrochloride (CAS 1187368-95-1): Bifunctional Alkyne-Hydrazine Building Block for Click Chemistry Probes & Heterocycle Synthesis


(Prop-2-yn-1-yl)hydrazine hydrochloride is a bifunctional small molecule combining a nucleophilic hydrazine moiety with a terminal alkyne (propargyl) group . Its dual reactivity enables applications spanning chemical biology probe development, heterocyclic scaffold construction, and medicinal chemistry . The hydrochloride salt form offers improved handling and storage stability compared to the free base, making it the preferred form for reproducible research workflows .

Why Prop-2-yn-1-yl)hydrazine HCl Cannot Be Replaced by Generic Hydrazines or Propargylamines in Research Procurement


Generic substitution is not feasible because the compound's dual alkyne-hydrazine architecture enables two orthogonal reaction modalities that neither simple hydrazines (e.g., propyl hydrazine) nor propargylamines alone can provide . The hydrazine group reacts selectively with carbonyl electrophiles to form Schiff base adducts, while the terminal alkyne independently undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream detection, enrichment, or functionalization . This orthogonality is structurally irreducible—compounds lacking either functional group lose one entire reaction channel . For competitive binding experiments specifically, propyl hydrazine serves as a non-clickable analogue to confirm target engagement, precisely because it lacks the alkyne handle required for subsequent click chemistry reporter attachment .

Quantitative Differentiation of (Prop-2-yn-1-yl)hydrazine HCl from Closest Structural Analogs


Chemoproteomic Probe Enrichment Specificity Demonstrated by Competitive Displacement with Propyl Hydrazine

In a quantitative chemoproteomics study, propargyl hydrazine (the free base of the target compound) was employed as a clickable probe to profile protein-derived electrophilic cofactors in E. coli cells. Fourteen proteins were shown to undergo enrichment by the propargyl hydrazine probe. Crucially, competitive binding by its non-clickable analogue propyl hydrazine was demonstrated, confirming that protein enrichment was specifically driven by the hydrazine-carbonyl reactivity rather than non-specific interactions . This competitive displacement capability distinguishes propargyl hydrazine from simple propargylamine probes, which lack the hydrazine moiety necessary for reversible hydrazone formation with carbonyl cofactors.

Chemical Biology Activity-Based Protein Profiling Click Chemistry Probes

N1-Propargylhydrazine MAO-A Inhibition: Ex Vivo Brain vs. Liver Selectivity Compared to Phenelzine and Deprenyl

A patent study evaluated the ex vivo monoamine oxidase-A (MAO-A) inhibitory activity of N1-propargylphenelzine (CVT-P040), a derivative of the target compound class, in rat brain and liver tissues. At 5.75 μmol/kg (i.p., 5 hr), CVT-P040 achieved 43.7% MAO-A inhibition in liver, while showing only 9.1% inhibition in brain at the same dose . In contrast, phenelzine at the same dose showed 36.4% liver MAO-A inhibition and 9.1% brain inhibition, indicating comparable potency. Deprenyl, a propargylamine-class MAO-B selective inhibitor, showed only 8.0% liver MAO-A inhibition and -0.6% brain MAO-A inhibition at this dose, confirming its MAO-B selectivity . The propargylhydrazine scaffold thus provides dual MAO-A/MAO-B inhibition capability that propargylamines (deprenyl class) cannot achieve.

Monoamine Oxidase Inhibition Neuropharmacology Antidepressant Drug Discovery

N1-Propargylphenelzine Neuroprotection vs. (-)-Deprenyl: Differential Noradrenaline Restoration and MAO Subtype Selectivity

In a mouse model of DSP-4-induced noradrenergic neurotoxicity, N1-propargylphenelzine (CVT-P040, 10 mg/kg i.p.) provided 55.4% restoration of hippocampal noradrenaline (NA) levels compared to DSP-4-treated controls, while (-)-deprenyl at the same dose achieved 86.6% restoration . However, CVT-P040 demonstrated a fundamentally different MAO inhibition profile: 57.9% MAO-A inhibition vs. 20.3% MAO-B inhibition, indicating strong MAO-A preference. In contrast, (-)-deprenyl showed 18.8% MAO-A vs. 64.8% MAO-B inhibition, consistent with its established MAO-B selectivity . This differential MAO subtype selectivity—MAO-A-preferring for the propargylhydrazine vs. MAO-B-preferring for the propargylamine—is structurally driven and has distinct therapeutic implications.

Neuroprotection DSP-4 Neurotoxicity Model Parkinson's Disease Research

Propargylhydrazine Enables Direct Room-Temperature Cycloaddition to Access Pyrazolopyridazine Cores vs. Multi-Step Indole Syntheses

A 2025 study demonstrated that protected propargylhydrazine undergoes a room-temperature SNAr/Diels-Alder/retro-Diels-Alder cascade with dichlorotetrazine (DCT) to directly yield pyrazolo[3,4-c]pyridazine (PPDA) cores in a single synthetic operation . The PPDA core accessed through this propargylhydrazine-based route is >1800-fold less represented in the literature than indole, yet the resulting compounds exhibited superior physiochemical properties compared to their parent indole analogues . The C4-position of the PPDA core is accessible for late-stage Minisci functionalization (79% yield for compound 9a), which is a unique advantage over indole scaffolds where the C4 position requires directing group installation . The N-Boc protected propargylhydrazine intermediate (1a) was prepared via propargylation of 1,2-di-Boc hydrazine, directly linking the target compound's core structure to this enabling synthetic methodology.

Heterocyclic Chemistry Medicinal Chemistry Scaffolds Aza-Indole Synthesis

Hydrazine-Propargyl Hybrid LSD1 Inhibitors Surpass Propargylamine-H3 Derivatives by >20-Fold in Demethylase Inhibition Potency

In a comparative analysis of LSD1 lysine demethylase inhibitors, a hydrazine-H3 peptide conjugate (incorporating the hydrazine warhead characteristic of propargylhydrazine derivatives) was identified as the most potent LSD1 suicide inhibitor reported, exhibiting >20-fold greater efficiency in inhibiting demethylation compared to propargylamine-H3 derivatives . This class-level finding demonstrates that the hydrazine functional group—present in propargyl hydrazine—provides a fundamentally more potent warhead for LSD1 inactivation compared to the propargylamine warhead used in clinical candidates. The distinction between hydrazine-based and propargylamine-based suicide inhibitors is mechanistically significant: hydrazine-derived inhibitors form a distinct covalent adduct with the FAD cofactor that more efficiently disrupts LSD1 catalytic activity .

Epigenetics LSD1 Demethylase Inhibition Suicide Inhibitor Design

Divergent Metal-Catalyzed Heterocyclization: Gold vs. Silver Switch Enables Total Selectivity Between Oxadiazine and Pyrazole Products

A 2025 study on N-propargyl hydrazides—compounds directly derived from propargylhydrazine by acylation—demonstrated that the nature of the coinage metal catalyst enables divergent heterocyclization with total selectivity. Cationic gold(I) catalysis facilitated exclusive O-cyclization to provide [1,3,4]oxadiazine scaffolds with total selectivity, whereas silver(I) catalysis promoted controlled N-cyclization to access N-acyl pyrazole products . This metal-switchable divergent reactivity is enabled by the unique N-propargyl hydrazide architecture, where both the hydrazide nitrogen and the carbonyl oxygen can participate in cyclization depending on the metal catalyst's oxophilicity. This level of tunable, catalyst-controlled selectivity is not achievable with simpler N-propargyl amines or hydrazines lacking the acyl substituent .

Divergent Synthesis Gold Catalysis Silver Catalysis

Procurement-Relevant Application Scenarios Where (Prop-2-yn-1-yl)hydrazine HCl Provides Measurable Advantage


Activity-Based Protein Profiling (ABPP) of Carbonyl-Containing Electrophilic Cofactors

Researchers designing chemoproteomic workflows to identify and quantify protein-derived electrophilic cofactors (e.g., pyruvoyl groups in SpeD and PanD) should select propargyl hydrazine HCl as their clickable probe. The compound's hydrazine moiety specifically reacts with carbonyl electrophiles to form Schiff base adducts, while its terminal alkyne enables downstream CuAAC conjugation to azide-fluorophores or azide-biotin for detection and enrichment. Critically, propyl hydrazine (free base or hydrochloride) must be procured in parallel as the structurally matched, non-clickable competitor to validate target engagement specificity, as demonstrated by the competitive displacement of all 14 enriched proteins in E. coli proteomes .

Synthesis of Pyrazolo[3,4-c]pyridazine (PPDA) Aza-Indole Scaffolds for Drug Discovery

Medicinal chemistry teams seeking to explore underexploited aza-indole chemical space should procure protected propargylhydrazine (generated from the target compound) for convergent PPDA core synthesis. The room-temperature cascade reaction with dichlorotetrazine provides direct access to PPDA scaffolds that have >1800-fold lower literature precedent than indole, offering superior physiochemical properties and novel IP positioning. The late-stage C4 Minisci functionalization capability (79% yield) provides a synthetic advantage over indole scaffolds where C4 modification requires directing group strategies .

MAO-A Preferring vs. MAO-B Preferring Inhibitor Tool Compound Comparison Studies

Neuroscience researchers investigating the differential roles of MAO-A and MAO-B in neurodegeneration and depression models should use the propargylhydrazine scaffold class alongside propargylamine controls. As demonstrated in DSP-4 neurotoxicity models, N1-propargylphenelzine (MAO-A/MAO-B inhibition ratio = 2.85) provides an inverted selectivity profile compared to (-)-deprenyl (ratio = 0.29), enabling direct comparison of MAO-A-predominant vs. MAO-B-predominant neuroprotection mechanisms within a single experimental design . The target compound serves as the key intermediate for synthesizing these pharmacologically differentiated tool compounds.

LSD1 Demethylase Covalent Inhibitor Development with Hydrazine Warhead Optimization

Epigenetic drug discovery programs targeting LSD1 (KDM1A) for oncology or other indications should evaluate hydrazine-containing warheads as a >20-fold more potent alternative to propargylamine warheads. The hydrazine-H3 conjugate class—structurally related to propargylhydrazine—achieved the highest reported LSD1 suicide inhibition potency, substantially exceeding propargylamine-H3 derivatives . This potency advantage makes propargylhydrazine-derived inhibitors the preferred starting point for lead optimization campaigns where maximal target engagement at low compound concentrations is essential.

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